N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide
Description
N-[5-(2-Chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide is a benzamide derivative featuring a thiazole core substituted with a 2-chlorobenzyl group at the 5-position and a morpholin-4-ylmethyl group at the para position of the benzamide ring.
Properties
Molecular Formula |
C22H22ClN3O2S |
|---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C22H22ClN3O2S/c23-20-4-2-1-3-18(20)13-19-14-24-22(29-19)25-21(27)17-7-5-16(6-8-17)15-26-9-11-28-12-10-26/h1-8,14H,9-13,15H2,(H,24,25,27) |
InChI Key |
FTWHCNPAFYPDHE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide typically involves multiple steps. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the chlorobenzyl group. The final steps involve the attachment of the morpholine moiety and the benzamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorobenzyl position.
Scientific Research Applications
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Ring
- Nitro-Substituted Analog (C₁₇H₁₂ClN₃O₃S): The compound N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide () replaces the morpholinylmethyl group with a nitro substituent. This substitution reduces solubility (logP increases due to the nitro group’s hydrophobicity) and may alter biological activity.
- Morpholinoacetamide Analog (C₁₅H₁₆ClN₃O₂S): N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () features a morpholine ring attached via an acetamide linker rather than a direct benzyl linkage. The 4-position substitution on the thiazole ring (vs. 5-position in the target compound) may reduce steric hindrance, improving binding to cellular targets. However, the shorter linker could decrease conformational flexibility .
Pharmacokinetic and Physicochemical Properties
Solubility and logP :
The morpholinylmethyl group in the target compound reduces logP (predicted ~2.8) compared to the nitro analog (logP ~3.5), enhancing aqueous solubility. This contrasts with sulfonyl-morpholine derivatives (e.g., 2-methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide, ), where the sulfonyl group further increases polarity but may reduce membrane permeability .Metabolic Stability :
Complex analogs like N-{2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide () exhibit lower metabolic stability due to multiple reactive sites (e.g., pyrazole and thiophene rings). The target compound’s simpler structure likely offers better stability .
Comparative Data Table
Biological Activity
N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H16ClN3O2S and a molecular weight of approximately 335.82 g/mol. Its structure features a thiazole ring, which is known to contribute to various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may inhibit enzymes or receptors involved in critical cellular pathways, leading to various pharmacological effects. For instance, thiazole derivatives are often associated with the inhibition of DNA synthesis and bacterial cell wall formation.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Candida albicans | 4 |
These results indicate that this compound exhibits moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Activity
In addition to its antimicrobial properties, the compound has shown promise in cancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, in vitro experiments demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM.
Case Studies
- Antimicrobial Efficacy : A study assessed the efficacy of various thiazole derivatives, including this compound, against resistant strains of bacteria. The findings highlighted its potential as a lead compound for developing new antibiotics targeting multi-drug resistant organisms.
- Cancer Cell Studies : Another study focused on the anticancer effects of this compound on human lung cancer cells. The results indicated that it inhibited cell proliferation and induced apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
